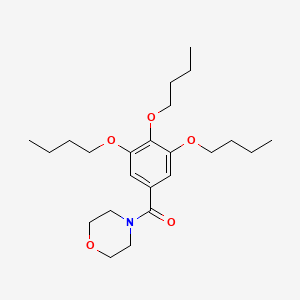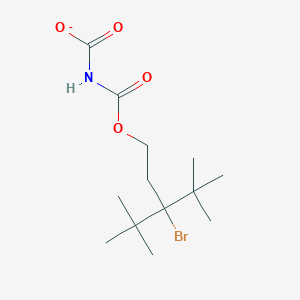![molecular formula C15H10BrIN2O3S B13954536 2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid CAS No. 535966-72-4](/img/structure/B13954536.png)
2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid is an organic compound that features both bromine and iodine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multi-step organic reactionsThe iodination of the aromatic ring is usually achieved using iodine or an iodine-containing reagent under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of prostaglandin synthesis by targeting cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Bromobenzoyl)amino]thioxomethylamino]-benzoic acid
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to similar compounds. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
535966-72-4 |
|---|---|
Molecular Formula |
C15H10BrIN2O3S |
Molecular Weight |
505.1 g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C15H10BrIN2O3S/c16-9-3-1-2-8(6-9)13(20)19-15(23)18-12-5-4-10(17)7-11(12)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
VIJNTMVPOCHFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)
![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)
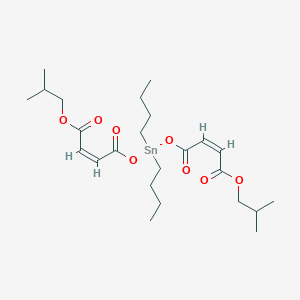
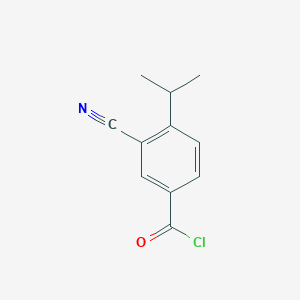
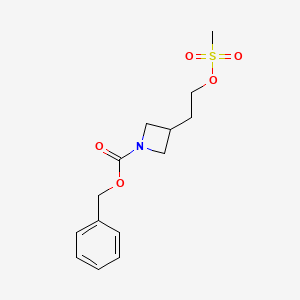

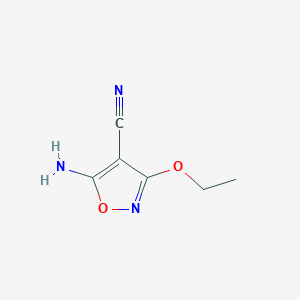
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
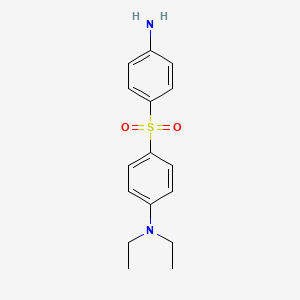
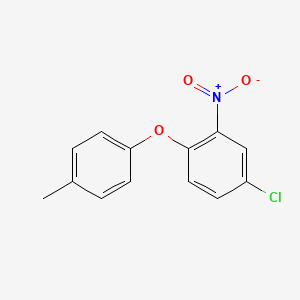
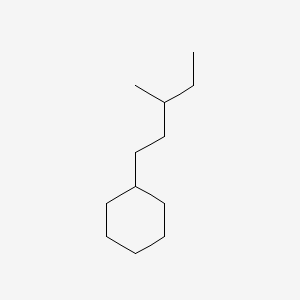
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)
